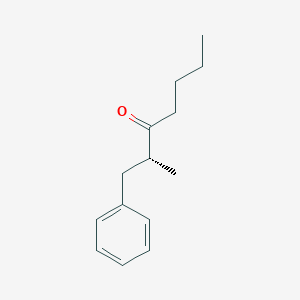

(R)-2-Methyl-1-phenyl-3-heptanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-2-Methyl-1-phenyl-3-heptanone, also known as this compound, is a useful research compound. Its molecular formula is C14H20O and its molecular weight is 204.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Flavor and Fragrance Industry

Key Characteristics:

- Pleasant Aroma: (R)-2-Methyl-1-phenyl-3-heptanone exhibits a sweet, floral scent that makes it a valuable ingredient in perfumes and flavorings.

- Slow Release Flavoring: It can be utilized as a flavor precursor in food products, providing a controlled release of flavor over time, which enhances the overall sensory experience .

Case Study:

A study demonstrated the effectiveness of this compound in formulating flavor compositions for beverages. The compound was incorporated into a beverage matrix, where it significantly improved the aroma profile without overpowering other flavors. The slow-release mechanism allowed for sustained flavor perception over time.

Pharmaceutical Applications

Key Characteristics:

- Biological Activity: The compound's ketone functional group allows it to interact with biological molecules, influencing enzyme activity and potentially aiding in drug design.

- Synthesis of Chiral Drugs: It serves as a building block in synthesizing various chiral pharmaceuticals due to its stereochemistry.

Case Study:

Research has indicated that this compound can be utilized in synthesizing chiral intermediates for drugs targeting specific biological pathways. In one study, its reactivity was exploited to develop novel analgesics with improved efficacy and reduced side effects.

Organic Synthesis

Key Characteristics:

- Versatile Reactivity: The compound can undergo various chemical reactions, including oxidation and reduction, making it useful in synthetic organic chemistry.

- Chiral Resolution: It can be employed in asymmetric synthesis processes to produce other valuable chiral compounds.

Data Table: Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Products Generated |

|---|---|---|

| Oxidation | KMnO4, Acetic Acid | 2-Methyl-1-phenylheptan-3-one |

| Reduction | NaBH4, Ethanol | (R)-2-Methyl-1-phenylpropanol |

| Grignard Reaction | Phenylmagnesium Bromide | (R)-2-Methyl-1-(4-methylphenyl)propanol |

Environmental Applications

Key Characteristics:

Recent studies have explored the potential of this compound as a biodegradable compound in environmental applications. Its relatively low toxicity profile makes it suitable for use in eco-friendly formulations.

Case Study:

In an ecological study, this compound was tested for its effectiveness as a biodegradable solvent in cleaning products. Results showed that it effectively removed contaminants while degrading into non-toxic byproducts, demonstrating its potential for sustainable product development .

Eigenschaften

CAS-Nummer |

159213-12-4 |

|---|---|

Molekularformel |

C14H20O |

Molekulargewicht |

204.31 g/mol |

IUPAC-Name |

(2R)-2-methyl-1-phenylheptan-3-one |

InChI |

InChI=1S/C14H20O/c1-3-4-10-14(15)12(2)11-13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3/t12-/m1/s1 |

InChI-Schlüssel |

YPJPZJXXBCPBIV-GFCCVEGCSA-N |

SMILES |

CCCCC(=O)C(C)CC1=CC=CC=C1 |

Isomerische SMILES |

CCCCC(=O)[C@H](C)CC1=CC=CC=C1 |

Kanonische SMILES |

CCCCC(=O)C(C)CC1=CC=CC=C1 |

Synonyme |

(R)-2-Methyl-1-phenyl-3-heptanone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.